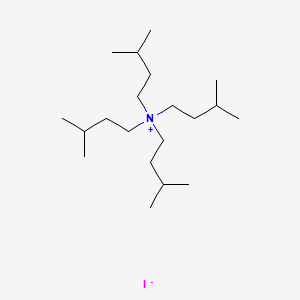

Tetraisoamylammonium iodide

CAS No.: 5424-26-0

Cat. No.: VC7979729

Molecular Formula: C20H44IN

Molecular Weight: 425.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 5424-26-0 |

|---|---|

| Molecular Formula | C20H44IN |

| Molecular Weight | 425.5 g/mol |

| IUPAC Name | tetrakis(3-methylbutyl)azanium;iodide |

| Standard InChI | InChI=1S/C20H44N.HI/c1-17(2)9-13-21(14-10-18(3)4,15-11-19(5)6)16-12-20(7)8;/h17-20H,9-16H2,1-8H3;1H/q+1;/p-1 |

| Standard InChI Key | BMKCBSPIAGPRBW-UHFFFAOYSA-M |

| SMILES | CC(C)CC[N+](CCC(C)C)(CCC(C)C)CCC(C)C.[I-] |

| Canonical SMILES | CC(C)CC[N+](CCC(C)C)(CCC(C)C)CCC(C)C.[I-] |

Introduction

Chemical Identity and Nomenclature

IUPAC and Common Names

The International Union of Pure and Applied Chemistry (IUPAC) designates this compound as tetrakis(3-methylbutyl)azanium; iodide . Its systematic name reflects the tetra-substitution of 3-methylbutyl groups around a central ammonium nitrogen atom. Common synonyms include Tetraisoamylammonium iodide, Isopentylammonium iodide, and Tetraisopentylammonium iodide, all of which emphasize its structural relationship to isoamyl derivatives .

Molecular and Structural Descriptors

The compound’s SMILES notation, , encodes its branched topology . Computational descriptors such as the InChIKey (BMKCBSPIAGPRBW-UHFFFAOYSA-M) and InChI string provide unambiguous identifiers for database retrieval and cheminformatics applications .

Table 1: Key Identifiers of Tetraisoamylammonium Iodide

| Property | Value | Source |

|---|---|---|

| CAS Number | 5424-26-0 | |

| Molecular Formula | ||

| Molecular Weight | 425.5 g/mol | |

| SMILES | CC(C)CCN+(CCC(C)C)CCC(C)C.[I-] | |

| InChIKey | BMKCBSPIAGPRBW-UHFFFAOYSA-M |

Structural Characteristics

Molecular Geometry and Conformation

The tetraisoamylammonium cation adopts a tetrahedral geometry, with four 3-methylbutyl groups extending from the central nitrogen atom. This configuration creates a sterically hindered environment, influencing its solubility and reactivity. X-ray crystallography of analogous quaternary ammonium salts, such as tetra-n-butylammonium iodide, reveals monoclinic crystal systems with space group C2/c and unit cell volumes exceeding 3700 ų . While direct crystallographic data for tetraisoamylammonium iodide remains limited, its branched alkyl chains likely induce greater lattice disorder compared to linear analogs .

Spectroscopic Features

Low-frequency Raman spectroscopy of related compounds, such as tetrabutylammonium bromide (TBAB), reveals vibrational modes between 65–95 cm, attributed to cation-anion interactions and alkyl chain dynamics . For tetraisoamylammonium iodide, similar terahertz-region peaks are anticipated, though the increased branching may shift these modes to lower wavenumbers due to enhanced steric effects .

Synthesis and Industrial Production

Synthetic Pathways

Tetraisoamylammonium iodide is typically synthesized via quaternization reactions, where triisoamylamine reacts with an isoamyl iodide precursor under controlled conditions. This method parallels the production of tetra-n-butylammonium iodide, which involves alkylation of tributylamine with butyl iodide . The reaction proceeds as follows:

Purification often involves recrystallization from polar aprotic solvents, yielding high-purity product .

Scalability and Challenges

Industrial-scale production faces challenges related to the high cost of isoamyl precursors and the exothermic nature of quaternization reactions. Optimizing reaction stoichiometry and solvent selection (e.g., acetone or ethanol) remains critical for minimizing byproducts .

Physicochemical Properties

Thermal and Thermodynamic Behavior

The enthalpy of formation () for tetra-n-butylammonium iodide is reported as −499 kJ/mol , but data for the isoamyl analog are scarce. Comparative studies suggest that branched alkyl chains reduce lattice stability, potentially lowering relative to linear counterparts .

Hydration and Clathrate Formation

Like TBAB, tetraisoamylammonium iodide may form semi-clathrate hydrates at low temperatures. These hydrates exhibit water cages stabilized by cation-anion interactions, with equilibrium temperatures influenced by ion hydrophobicity . For example, TBAB hydrates stabilize near 12°C, while tetraisoamylammonium derivatives likely require lower temperatures due to increased steric bulk .

Table 2: Comparative Properties of Quaternary Ammonium Salts

| Compound | Molecular Formula | Hydrate Equilibrium Temp. | Enthalpy of Formation () |

|---|---|---|---|

| Tetra-n-butylammonium iodide | ~12°C | −499 kJ/mol | |

| Tetraisoamylammonium iodide | Est. <10°C | Data pending |

Applications and Industrial Relevance

Phase-Transfer Catalysis

The compound’s lipophilic cation facilitates phase-transfer catalysis in biphasic reactions, enabling nucleophilic substitutions and oxidations in nonpolar media. Its branched structure may enhance solubility in organic phases compared to linear analogs .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume